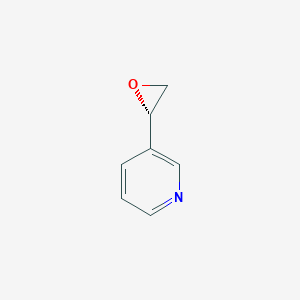

(S)-3-Oxiranyl-pyridine

Vue d'ensemble

Description

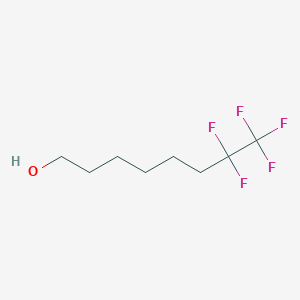

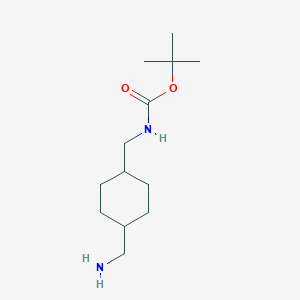

(S)-3-Oxiranyl-pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pyridine Stabilized Oxiranyl Remote Anions : The chemistry of oxiranyl remote anions derived from α,β-epoxypyridines shows that deprotonation at the β-position and reactions with various electrophiles are highly regioselective, potentially due to stabilization from chelation between lithium and the pyridine moiety in a five-membered cyclic intermediate (Saisaha, Nerungsi, Iamsaard, & Thongpanchang, 2009).

Cobalt Complex as Building Blocks : The Co(3+) complex of pyridine-amide ligand is used as building blocks for assembling heterobimetallic complexes. These complexes, involving tethered pyridine groups, are effective in catalytic cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes (Mishra, Ali, Upreti, Whittingham, & Gupta, 2009).

Degradation of Pyridine in Drinking Water : A study on the degradation of pyridine in drinking water using dielectric barrier discharge (DBD) found that degradation is mainly due to the oxidizing power of ozone and hydroxyl radical produced by the DBD system. This study provided a basis for treating nitrogen heterocyclic compounds in drinking water (Li, Yi, Yi, Zhou, & Wang, 2017).

3-Cyano-2-oxa-pyridines in Pharmacology : 3-Cyano-2-oxa-pyridines have shown diverse biological activities such as antimicrobial, antidepressant, and anticancer activities. These derivatives are important in modern medicinal applications, especially in cancer therapy (Bass, Abdelhafez, El-Zoghbi, Mohamed, Badr, & Abuo-Rahma, 2021).

Reactivity of Pyridine-2,4,6-tricarboxylic Acid with Zn(II) Salts : This study shows how pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, including coordination polymers and metallomacrocycles, depending on the presence or absence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).

Synthesis of Highly Functionalized Pyridines : A novel Rh(III)-catalyzed one-pot process was developed for the synthesis of highly functionalized pyridines using an N-S bond-based internal oxidant, which is simple, general, and efficient (Zhang, Huang, Zhang, & Dong, 2014).

Mécanisme D'action

Target of Action

Pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Generally, the presence of the ring nitrogen in pyridine derivatives defines their reactivity . The interaction of this compound with its targets and the resulting changes would require further experimental studies for a comprehensive understanding.

Biochemical Pathways

Pyridine derivatives are known to be involved in various biochemical reactions . .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development, influencing the bioavailability and therapeutic efficacy of a compound

Propriétés

IUPAC Name |

3-[(2S)-oxiran-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGZSSLYMJHGRQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)